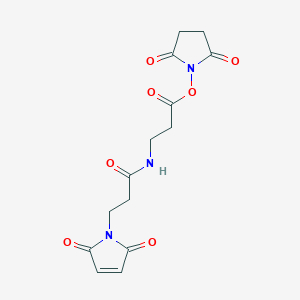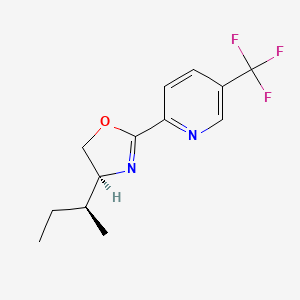
2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate is a heterobifunctional compound that serves as a linker in bioconjugation chemistry. It features a terminal NHS ester group, which reacts with amine groups, and a maleimide group, which reacts with thiol groups. This dual functionality makes it a valuable tool in the labeling and modification of biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The reaction conditions typically require the use of organic solvents, such as dichloromethane or dimethylformamide, and the presence of a base, such as triethylamine, to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques, such as column chromatography or recrystallization, to ensure the final product meets quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: This compound primarily undergoes conjugation reactions due to its functional groups. The NHS ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiols to form thioether bonds.
Common Reagents and Conditions:
NHS Ester Reaction: Typically involves the use of primary amines and a buffer solution to maintain pH.
Maleimide Reaction: Requires the presence of thiols and may be conducted in a buffer solution to prevent hydrolysis of the maleimide group.
Major Products Formed:
Amide Bond Formation: The reaction of the NHS ester with a primary amine results in the formation of an amide bond.
Thioether Bond Formation: The reaction of the maleimide group with a thiol results in the formation of a thioether bond.
Applications De Recherche Scientifique
This compound is widely used in scientific research due to its ability to link biomolecules. It is commonly employed in:
Chemistry: For the synthesis of bioconjugates and the modification of small molecules.
Biology: For labeling proteins, peptides, and nucleic acids.
Medicine: For the development of targeted drug delivery systems and diagnostic tools.
Industry: For the production of bioactive materials and the modification of surfaces.
Mécanisme D'action
The mechanism of action of this compound involves the formation of covalent bonds with target molecules. The NHS ester reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiols to form thioether bonds. These reactions are facilitated by the presence of a base and buffer solution to maintain optimal pH levels.
Comparaison Avec Des Composés Similaires
This compound is unique due to its dual functionality, which allows for the simultaneous labeling of two different types of biomolecules. Similar compounds include:
NHS Ester Linkers: These compounds only contain an NHS ester group and are used for amine labeling.
Maleimide Linkers: These compounds only contain a maleimide group and are used for thiol labeling.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O7/c18-9(6-8-16-10(19)1-2-11(16)20)15-7-5-14(23)24-17-12(21)3-4-13(17)22/h1-2H,3-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBWYBQHQLKBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-1-chlorodibenzo[b,d]furan](/img/structure/B8231136.png)

![4-[(tert-Butyldimethylsilyl)oxy]cyclohexanecarboxylic Acid](/img/structure/B8231157.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-aminohexyl)pentanamide;hydrochloride](/img/structure/B8231161.png)



![Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8231201.png)

![(R)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole](/img/structure/B8231215.png)



